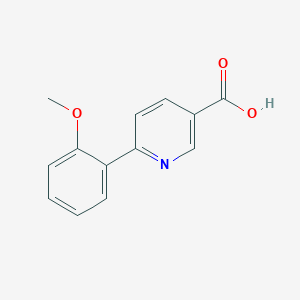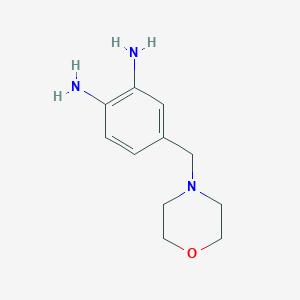
6-(2-Methoxyphenyl)nicotinic acid
Übersicht
Beschreibung
6-(2-Methoxyphenyl)nicotinic acid, also known as 2-Methoxy-6-pyridinecarboxylic acid, is a nitrogen-containing heterocyclic compound. It has a molecular formula of C13H11NO3 and a molecular weight of 229.23 g/mol .
Synthesis Analysis
The synthesis of previously unknown nitriles, esters, and an amide of 6-alkoxy-2-alkylsulfanyl-4-methyl (4,4-dimethyl)nicotinic acid has been developed . The structure of a number of the obtained derivatives was proved by X-ray structural analysis .Molecular Structure Analysis
The molecular structure of 6-(2-Methoxyphenyl)nicotinic acid can be represented by the linear formula C13H11NO3 . The InChI code for this compound is 1S/C13H10ClNO3/c1-18-11-5-3-2-4-8(11)10-7-6-9(13(16)17)12(14)15-10/h2-7H,1H3,(H,16,17) .Wissenschaftliche Forschungsanwendungen
Plant Disease Control
- Scientific Field: Agriculture, specifically plant disease control .
- Application Summary: “6-(2-Methoxyphenyl)nicotinic acid” and its derivatives can potentially be used as elicitors to stimulate the immune system of plants, making them resistant to infections even before the first symptoms appear . This method is based on activating the plant’s natural defenses .
Pharmaceutical Applications
- Scientific Field: Pharmaceutical Chemistry .
- Application Summary: Nicotinic acid derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases . Some derivatives have proven effective against Alzheimer’s disease .
Industrial Applications
- Scientific Field: Industrial Chemistry .
- Application Summary: Nicotinic acid and its derivatives are used in the synthesis of various industrial products .
- Methods of Application: The source mentions the use of a catalyst consisting of V2O5, Sb2O5, Cr2O3, and TiO2 to achieve a yield of 98.6% and 100% conversion . V-W-O systems use a mixture of (NH4)6[H2W12O40]·nH2O, VOSO4·nH2O, and oxalic acid and have allowed for 99.5% selectivity to 3-cyanopyridine .
Anti-Inflammatory and Analgesic Applications
- Scientific Field: Pharmaceutical Chemistry .
- Application Summary: Some 2-substituted aryl derivatives of nicotinic acid have shown anti-inflammatory and analgesic efficacy .
- Methods of Application: The specific methods of application or experimental procedures for “6-(2-Methoxyphenyl)nicotinic acid” are not detailed in the source .
Production of Diflufenican and Pranoprofen
- Scientific Field: Industrial Chemistry .
- Application Summary: α-chloro niacin and its derivatives, which may include “6-(2-Methoxyphenyl)nicotinic acid”, are used in the production of diflufenican and pranoprofen .
- Methods of Application: The specific methods of application or experimental procedures for “6-(2-Methoxyphenyl)nicotinic acid” are not detailed in the source .
Safety And Hazards
Zukünftige Richtungen
6-(2-Methoxyphenyl)nicotinic acid has shown potential applications in various fields of research and industry. A study on the synthesis, biological activity, and molecular docking studies of novel nicotinic acid derivatives suggests that some of these compounds or their derivatives could be used in the future in the prevention and treatment of infections caused by some pathogenic or opportunistic microorganisms .
Eigenschaften
IUPAC Name |
6-(2-methoxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-12-5-3-2-4-10(12)11-7-6-9(8-14-11)13(15)16/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVNEFWCGJKVKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647024 | |
| Record name | 6-(2-Methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Methoxyphenyl)nicotinic acid | |
CAS RN |
887976-03-6 | |
| Record name | 6-(2-Methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclopropyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone](/img/structure/B1604317.png)










![Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-4-[(5S,7S)-7-methoxycarbonyl-5-(2-oxobutyl)-2,3,4,5,6,8-hexahydro-1H-azonino[5,4-b]indol-7-yl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1604335.png)

